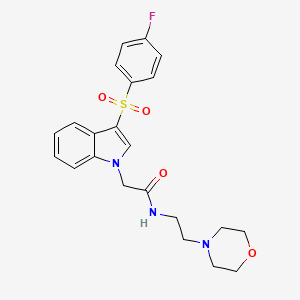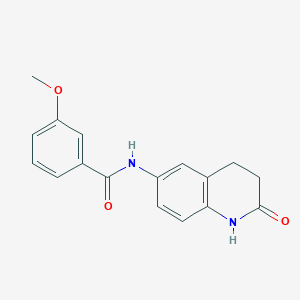
3-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a chemical compound that has generated significant attention in scientific research due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a methoxy group, a quinoline moiety, and a benzamide group. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
Wirkmechanismus
Target of Action
It is known that compounds with similar structures, such as 4-hydroxy-2-quinolones, have interesting pharmaceutical and biological activities . They are valuable in drug research and development due to their roles in natural and synthetic chemistry .
Mode of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that 3-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide may interact with its targets in a similar manner.
Biochemical Pathways
It is known that indole derivatives have diverse biological activities . This suggests that this compound may affect multiple pathways, leading to a broad spectrum of biological effects.
Result of Action
It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may have similar effects.
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves the reaction of 3-methoxybenzoic acid with 2-amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the quinoline moiety can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced quinoline derivatives, and substituted benzamide derivatives. These products can exhibit different chemical and biological properties compared to the parent compound .
Wissenschaftliche Forschungsanwendungen
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide include:
- 3-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)benzamide
- 3-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)benzamide
- 3-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxy group This structural feature contributes to its distinct chemical reactivity and biological activity compared to other similar compounds
Eigenschaften
IUPAC Name |
3-methoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-14-4-2-3-12(10-14)17(21)18-13-6-7-15-11(9-13)5-8-16(20)19-15/h2-4,6-7,9-10H,5,8H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBJRXYUMFBJND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(3-methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2980242.png)

![2-Chloro-N-(6-oxaspiro[2.5]octan-2-ylmethyl)propanamide](/img/structure/B2980244.png)
![2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2980246.png)
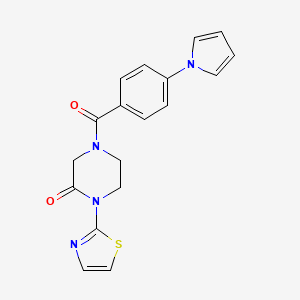
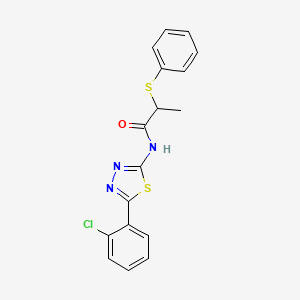
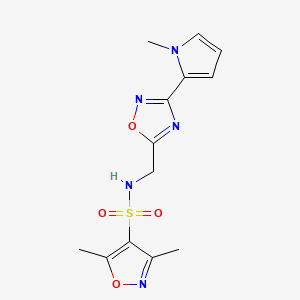

![5-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2980256.png)
![3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}propanamide](/img/structure/B2980257.png)

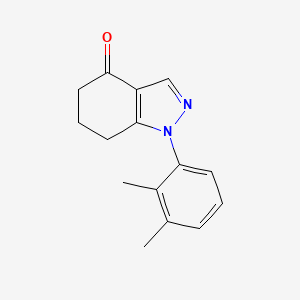
![8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2980264.png)
